anilino(phenylimino)methanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

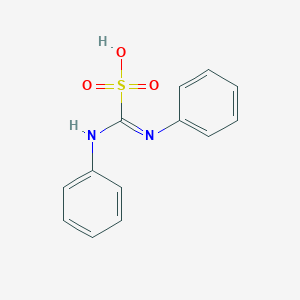

Methanesulfonic acid, (phenylamino)(phenylimino)- is a chemical compound with the molecular formula C13H12N2O3S. It is known for its unique structure, which includes both phenylamino and phenylimino groups attached to a methanesulfonic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid, (phenylamino)(phenylimino)- typically involves the reaction of diphenylthiourea with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in the presence of a suitable solvent, followed by purification steps to isolate the compound .

Industrial Production Methods

Industrial production of methanesulfonic acid, (phenylamino)(phenylimino)- is generally based on the same principles as laboratory synthesis but on a larger scale. The process involves the use of industrial reactors and purification systems to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, (phenylamino)(phenylimino)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to form corresponding amines.

Substitution: The phenylamino and phenylimino groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of methanesulfonic acid, (phenylamino)(phenylimino)- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of methanesulfonic acid, (phenylamino)(phenylimino)- depend on the type of reaction. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can yield amines. Substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemical Properties and Structure

APIMSA is characterized by its unique structure, which combines the aniline moiety with a phenylimino group and a methanesulfonic acid functional group. This combination imparts specific chemical properties that make it suitable for various applications.

Synthesis and Catalysis

APIMSA serves as an effective catalyst in several chemical reactions due to its acidic properties. Its applications include:

- Catalysis in Organic Synthesis : APIMSA has been utilized in the synthesis of complex organic molecules. For instance, it catalyzes the reaction between long-chain olefins and benzene to produce linear alkylbenzenes, which are important intermediates in detergents and surfactants production .

- Electrochemical Applications : The compound is being investigated for use in electrochemical processes, particularly as an electrolyte in redox flow batteries (RFBs). Its high solubility and conductivity make it a suitable alternative to traditional electrolytes like fluoroboric acid .

Pharmaceutical Applications

APIMSA's unique chemical structure allows it to act as an intermediate in pharmaceutical synthesis:

- Drug Development : It can be used in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents. The presence of the aniline group enhances its reactivity, making it a valuable building block in drug chemistry .

- Biological Activity : Preliminary studies suggest that derivatives of APIMSA may exhibit biological activity, which warrants further investigation into its potential therapeutic uses .

Material Science

In materials science, APIMSA has shown promise in enhancing the properties of polymers and composites:

- Polymer Composites : Research indicates that APIMSA can be used to prepare polyaniline/graphene composites with enhanced thermal and electrical properties. These materials have potential applications in electronics and energy storage devices .

- Coatings and Adhesives : The compound's properties make it suitable for developing coatings that require strong adhesion and resistance to environmental degradation .

Case Study 1: Use as an Electrolyte

A study conducted on the use of APIMSA as an electrolyte for electroplating tin-lead solder demonstrated its effectiveness in achieving high-quality coatings with improved adhesion compared to traditional methods using more hazardous acids . The results indicated lower environmental impact due to reduced toxicity.

Case Study 2: Synthesis of Drug Intermediates

In pharmaceutical research, APIMSA was employed as a catalyst for synthesizing phenazopyridine derivatives. The reaction yielded high purity products with significant yield improvements over traditional methods, showcasing its utility in drug development .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Linear alkylbenzene production | Efficient catalysis |

| Electrochemical Processes | Redox flow batteries | High solubility and conductivity |

| Pharmaceutical Synthesis | Drug intermediates (e.g., analgesics) | Enhanced reactivity |

| Material Science | Polyaniline/graphene composites | Improved thermal/electrical properties |

Mechanism of Action

The mechanism of action of methanesulfonic acid, (phenylamino)(phenylimino)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methanesulfonic acid, (phenylamino)(phenylimino)- include:

- Diphenylthiourea

- Methanesulfonic acid derivatives

- Phenylamino and phenylimino compounds

Uniqueness

Methanesulfonic acid, (phenylamino)(phenylimino)- is unique due to its combination of phenylamino and phenylimino groups attached to a methanesulfonic acid moiety. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications .

Properties

CAS No. |

107678-85-3 |

|---|---|

Molecular Formula |

C13H12N2O3S |

Molecular Weight |

276.31 g/mol |

IUPAC Name |

anilino(phenylimino)methanesulfonic acid |

InChI |

InChI=1S/C13H12N2O3S/c16-19(17,18)13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H,14,15)(H,16,17,18) |

InChI Key |

WHCHCNQDLARRHS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)S(=O)(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)S(=O)(=O)[O-] |

Key on ui other cas no. |

107678-85-3 |

Synonyms |

(Phenylamino)(phenylimino)methanesulfonic acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.